molecular formula C17H14N4O2 B2514817 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 852413-37-7

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B2514817
CAS No.: 852413-37-7
M. Wt: 306.325
InChI Key: BKQWUDBVDQYKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a nitrile-containing aromatic compound featuring a nitro group at the 5-position of the benzene ring and a substituted ethylamino side chain terminating in an indole moiety. The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a critical pharmacophore in bioactive molecules, particularly those targeting serotonin receptors and transporters (SERT) . The nitro group (-NO₂) serves as a strong electron-withdrawing substituent, enhancing electrophilic reactivity and influencing binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with an appropriate benzonitrile derivative under specific conditions. For instance, the Fischer indole synthesis can be employed to prepare the indole moiety, followed by a nucleophilic substitution reaction to introduce the amino group and the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation of the indole moiety can produce various oxidized indole derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile lies in drug development . Its unique structure suggests potential as a pharmacophore for:

  • Anticancer Agents : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interact with specific molecular targets involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound has been explored for its efficacy against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial therapies.

Material Science

The structural characteristics of this compound make it suitable for applications in organic electronics . Its ability to form stable films and conduct electricity could lead to innovations in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be harnessed in the design of OLED materials.
  • Sensors : Its interaction with various analytes can be utilized in sensor technology, particularly for detecting biological markers or environmental pollutants.

Biological Studies

In biological research, this compound serves as a valuable tool for understanding the mechanisms of action of indole derivatives. Key areas include:

  • Enzyme Interaction Studies : The compound's ability to inhibit or modulate enzyme activity is being investigated, providing insights into metabolic pathways and potential therapeutic targets .
  • Receptor Binding Studies : Research is ongoing to evaluate how this compound interacts with various receptors, which could lead to advancements in understanding receptor-mediated signaling pathways.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Activity : A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Efficacy : Research has shown that the compound possesses notable antibacterial activity against strains such as Staphylococcus aureus, indicating its promise as an antimicrobial agent.
  • Material Development : Investigations into the electronic properties of this compound revealed its suitability for use in organic electronic devices, paving the way for future applications in advanced materials science.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-1H-indoleFluorine substitution on indolePotential anti-cancer properties
2-Amino-5-nitrobenzonitrileLacks the indole moietyKnown for enzyme inhibition
2-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrileMethoxy substitution on indoleSimilar biological activity profile

This comparative analysis highlights the unique combination of functional groups present in this compound, which may confer distinct pharmacological properties not found in other similar compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations: Nitrile vs. Carboxylic Acid

Compound A: 2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-nitrobenzoic acid (C₁₇H₁₅N₃O₄)

  • Key Difference : Replacement of the nitrile (-CN) group with a carboxylic acid (-COOH).
  • Impact :
    • Solubility : The carboxylic acid group enhances hydrophilicity and aqueous solubility compared to the nitrile variant, which is more lipophilic.
    • Bioavailability : The nitrile group may improve membrane permeability due to reduced polarity, favoring blood-brain barrier penetration in neurological applications.
    • Stability : Carboxylic acids are prone to ionization at physiological pH, whereas nitriles are metabolically stable but may undergo enzymatic conversion to amides or acids.

Structural Complexity: Benzimidazole-Indole Hybrid

Compound B : 2-(4-((2-Ethyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzonitrile (C₂₅H₁₉N₅O₂)

  • Key Features : Incorporates a benzimidazole core (a fused benzene and imidazole ring) with an ethyl substituent and nitro group.
  • Biological Activity: Benzimidazoles are associated with antimicrobial and anticancer activity, while the indole group in the target compound may prioritize serotonin-related targets . Lipophilicity: The ethyl group increases lipophilicity, possibly enhancing tissue retention but raising toxicity risks.

Heterocyclic Sulfur-Containing Analog

Compound C: 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile (C₉H₅N₅O₂S₂)

  • Key Features : Contains a thiadiazole ring and thioether linkage.
  • Metabolic Profile: Sulfur atoms may influence metabolic pathways (e.g., oxidation to sulfoxides) and binding to metal-containing enzymes. Applications: Thiadiazoles are explored for antimicrobial and antiviral uses, diverging from the indole-driven neurological focus of the target compound.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-nitrobenzonitrile* C₁₇H₁₄N₄O₂ 330.33 Nitrile, nitro, indole, ethylamino Neurological targeting (SERT)
2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-nitrobenzoic acid C₁₇H₁₅N₃O₄ 341.32 Carboxylic acid, nitro, indole Improved solubility for in vitro assays
Compound B C₂₅H₁₉N₅O₂ 421.46 Benzimidazole, nitrile, ethyl Antimicrobial/anticancer
Compound C C₉H₅N₅O₂S₂ 279.30 Thiadiazole, thioether, nitrile Antiviral/antimicrobial

*Note: The molecular formula for the target compound is inferred based on structural analysis of analogs.

Biological Activity

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile, a compound with the molecular formula C₁₇H₁₄N₄O₂, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the modification of indole derivatives, which are known for their diverse biological properties. The synthetic pathway often includes the formation of the indole scaffold followed by the introduction of the nitro and benzonitrile groups.

The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an anti-inflammatory agent, with potential applications in treating conditions like sepsis and other inflammatory diseases. The interaction with macrophages and modulation of cytokine release (e.g., TNF-α and IL-6) are crucial aspects of its mechanism .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can significantly inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. It reduces the expression levels of pro-inflammatory mediators such as COX-2 and iNOS, indicating its potential as an anti-inflammatory therapeutic agent .

Cytotoxicity

The compound's cytotoxic effects have also been evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further development in cancer therapeutics. However, detailed studies on its cytotoxicity profile are still required.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the effects of several indole derivatives, including this compound, on LPS-stimulated macrophages. The results showed a significant reduction in TNF-α and IL-6 levels, highlighting its potential for treating acute inflammatory responses .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines. Results indicated that it could effectively inhibit cell proliferation in certain types of cancer cells, suggesting a need for further exploration into its mechanisms and therapeutic applications .

Research Findings Summary Table

Study Biological Activity Key Findings
Study 1Anti-inflammatoryInhibition of TNF-α and IL-6 release in macrophages
Study 2CytotoxicityInduces apoptosis in specific cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Nitrobenzonitrile precursor preparation : Start with 5-nitro-2-aminobenzonitrile, which can be synthesized via nitration of 2-aminobenzonitrile under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Indole coupling : React the nitrobenzonitrile intermediate with 2-(1H-indol-3-yl)ethylamine. This step often employs coupling agents like carbodiimides (e.g., EDC/HOBt) in anhydrous DMF or THF at 40–60°C for 12–24 hours .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the pure product.

Critical Factors :

  • Temperature control during nitration prevents over-oxidation.
  • Excess amine (1.5–2 eq) improves coupling efficiency.
  • Yield optimization (typically 60–75%) requires inert atmosphere (N₂/Ar) to avoid side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃) : Peaks at δ 8.20–8.40 ppm (nitro group aromatic protons), δ 6.90–7.50 ppm (indole protons), and δ 3.50–3.80 ppm (ethylamino chain) confirm connectivity .
    • ¹³C NMR : Signals at ~155 ppm (nitrile carbon) and 128–136 ppm (aromatic carbons) validate the backbone .
  • HRMS : A molecular ion peak at m/z 335.1282 ([M+H]⁺, calculated for C₁₇H₁₅N₄O₂) confirms the molecular formula .

Table 1: Key NMR Assignments

Signal (δ, ppm) Assignment
8.30 (d, J=2.4 Hz)Nitro-substituted aromatic H
7.25 (m)Indole H-2 and H-7
3.65 (t, J=6.0 Hz)–CH₂–NH– linker

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time, concentration ranges). For example, conflicting IC₅₀ values in kinase inhibition assays may stem from ATP concentration differences (1 mM vs. 100 µM) .
  • Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic instability : Conduct liver microsome studies (e.g., human vs. rodent) to compare metabolic half-lives .

Resolution Strategy :

  • Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
  • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) :
    • Use the nitrobenzonitrile moiety as a pharmacophore anchor in kinase ATP-binding pockets (e.g., EGFR).
    • Indole group interactions with hydrophobic residues (e.g., Phe832 in EGFR) are critical for affinity .
  • Molecular Dynamics (MD) Simulations (GROMACS) :
    • Simulate ligand-protein complexes for 100 ns to assess stability. RMSD <2 Å indicates robust binding .
  • Free Energy Calculations (MM-PBSA) :
    • Predict ΔG binding energies; values ≤−8 kcal/mol suggest high affinity .

Table 2: Computational Parameters

Parameter Setting
Force fieldCHARMM36
Solvation modelTIP3P water
Temperature310 K (physiological)
Simulation time100 ns (equilibration: 10 ns)

Q. How can structure-activity relationship (SAR) studies optimize the nitro and indole substituents for enhanced potency?

Methodological Answer:

  • Nitro Group Modifications :
    • Replace –NO₂ with –CF₃ (electron-withdrawing) to improve metabolic stability. In silico LogP calculations (e.g., Schrödinger QikProp) guide lipophilicity adjustments .
  • Indole Substitutions :
    • Introduce 5-methoxy or 5-fluoro groups to enhance π-stacking with tyrosine residues. Biological testing in kinase panels (e.g., Eurofins DiscoverX) identifies selectivity trends .

Key Findings :

  • 5-Methoxy substitution increases IC₅₀ against JAK2 by 3-fold compared to the parent compound .
  • –CF₃ analogs show 40% lower clearance in hepatocyte assays .

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c18-10-13-9-14(21(22)23)5-6-16(13)19-8-7-12-11-20-17-4-2-1-3-15(12)17/h1-6,9,11,19-20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQWUDBVDQYKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2×500 mg (2×1 equiv) of tryptamine were dissolved under an argon atmosphere in 2×2 ml of absolute ethanol in three different flasks of a Carousel parallel synthesizer. 4-bromo-1-fluoro-2-nitrobenzene (690 mg, 1 equiv) and 2-fluoro-5-nitrobenzonitrile (520 mg, 1 equiv) were added, respectively, in one of the two parallel flasks (A and B) and the obtained mixtures were allowed to react at room temperature under magnetic stirring. The course of the reactions was followed by TLC (dichloromethane as the eluent). Reactions A and B were completed after 8 and 2 hours, respectively. The two mixtures were then diluted with ca. 15 ml of diethyl ether and the resulting precipitates were collected by filtration and washed with additional Et2O. TLC analyses showed in all precipitates residual traces of starting materials, thus each reaction mixture was purified by column chromatography on silica gel (approx. 20 grams). A mixture of petroleum ether/dichloromethane (8:2) was used until the starting nitroaromatic derivatives were eluted; subsequently, the target products were eluted by using dichloromethane. N-(2-nitro-4-bromophenyl)-tryptamine was collected as a red solid in 55% yield and finally N-(2-cyano-4-nitrophenyl)-tryptamine was obtained as a yellow solid in 40% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.